(1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis is a chemical compound that belongs to the class of cyclobutane derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Piperazine Group: The piperazine group can be introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be used to study the effects of cyclobutane derivatives on biological systems.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane Derivatives: Other cyclobutane derivatives with different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different substituents on the cyclobutane ring.
Uniqueness
The uniqueness of (1s,3s)-3-(4-Methylpiperazin-1-yl)cyclobutane-1-carboxylicaciddihydrochloride,cis lies in its specific combination of functional groups and stereochemistry, which could result in unique biological or chemical properties.
Eigenschaften
Molekularformel |
C10H20Cl2N2O2 |
---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)cyclobutane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H18N2O2.2ClH/c1-11-2-4-12(5-3-11)9-6-8(7-9)10(13)14;;/h8-9H,2-7H2,1H3,(H,13,14);2*1H |
InChI-Schlüssel |
ORKZDVVBTGPNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2CC(C2)C(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.